molecular formula C23H35F3N4O12 B12425203 (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12425203
M. Wt: 616.5 g/mol
InChI Key: NQVVRSHRHLOHLL-BDNZWQAGSA-N
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Description

The compound (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a trifluoroacetic acid moiety. Its unique configuration and functional groups make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid involves multiple steps, each requiring precise reaction conditions The process typically begins with the protection of amino and carboxyl groups, followed by the sequential coupling of amino acid residues

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, allowing for the efficient assembly of the peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of amino acid residues allows for oxidation reactions, which can modify the functional groups.

    Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.

    Substitution: The trifluoroacetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of trifluoroacetylated derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. The compound’s effects are mediated through the alteration of protein conformation and activity, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid
  • (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid; trifluoroacetic acid

Uniqueness

The presence of the trifluoroacetic acid moiety distinguishes this compound from its analogs, enhancing its chemical stability and biological activity. This unique feature makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H35F3N4O12

Molecular Weight

616.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H34N4O10.C2HF3O2/c1-6-10(4)17(20(33)24-13(21(34)35)8-15(29)30)25-18(31)12(7-14(27)28)23-19(32)16(9(2)3)22-11(5)26;3-2(4,5)1(6)7/h9-10,12-13,16-17H,6-8H2,1-5H3,(H,22,26)(H,23,32)(H,24,33)(H,25,31)(H,27,28)(H,29,30)(H,34,35);(H,6,7)/t10-,12-,13-,16-,17-;/m0./s1

InChI Key

NQVVRSHRHLOHLL-BDNZWQAGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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